

# Beraprost vs. Selexipag: A Comparative Guide for Pulmonary Hypertension Treatment

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Beraprost**

Cat. No.: **B1666799**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of **beraprost** and selexipag, two oral prostacyclin pathway agents used in the treatment of pulmonary hypertension (PH). The information presented is intended to support research, scientific understanding, and drug development efforts in this therapeutic area.

## Introduction

Pulmonary hypertension is a progressive disease characterized by elevated pressure in the pulmonary arteries, leading to right heart failure and premature death. Both **beraprost**, a prostacyclin analogue, and selexipag, a selective prostacyclin IP receptor agonist, target the prostacyclin pathway to induce vasodilation and inhibit platelet aggregation, thereby alleviating the symptoms and progression of PH. While both are orally administered, their distinct pharmacological profiles, clinical efficacy, and safety data warrant a detailed comparison.

## Mechanism of Action

**Beraprost** and selexipag both exert their therapeutic effects by stimulating the prostacyclin pathway, which is often downregulated in patients with pulmonary hypertension. However, their specific mechanisms of action exhibit notable differences.

**Beraprost** is an orally active prostacyclin analogue that binds to prostacyclin (IP) receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[\[1\]](#)[\[2\]](#) This

increase in cAMP results in the relaxation of vascular smooth muscle cells, causing vasodilation, and also inhibits platelet aggregation.<sup>[1][2]</sup> Some evidence suggests that **beraprost** may also exert effects through cross-binding to the prostaglandin E2 (PGE2) receptor 4 (EP4), potentially contributing to its overall therapeutic effect.

Selexipag is a selective, non-prostanoid prostacyclin receptor (IP receptor) agonist.<sup>[3]</sup> It is a prodrug that is hydrolyzed to its active metabolite, ACT-333679, which has a high affinity and selectivity for the IP receptor.<sup>[3]</sup> By selectively targeting the IP receptor, selexipag is designed to elicit the beneficial effects of prostacyclin, such as vasodilation and anti-proliferative effects on pulmonary artery smooth muscle cells, while potentially minimizing off-target effects associated with less selective prostacyclin analogues.<sup>[3][4]</sup>

## Signaling Pathway Diagram



[Click to download full resolution via product page](#)

**Caption:** Simplified signaling pathways of **Beraprost** and Selexipag.

## Clinical Efficacy

The clinical efficacy of **beraprost** and selexipag has been evaluated in several key clinical trials. A notable difference lies in the primary endpoints and duration of these studies, with selexipag's pivotal trial being a long-term, event-driven study.

## Key Clinical Trial Data

| Feature                    | Beraprost                                                                                                                                                                                  | Selexipag                                                                                                         |
|----------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------|
| Pivotal Trial(s)           | ALPHABET[5][6], 12-Month RCT[7][8]                                                                                                                                                         | GRIPHON[9][10][11]                                                                                                |
| Trial Duration             | 12 weeks (ALPHABET), 12 months                                                                                                                                                             | Median 1.4 years                                                                                                  |
| Primary Endpoint           | Change in 6-Minute Walk Distance (6MWD) (ALPHABET)[5]                                                                                                                                      | Composite of morbidity or mortality[9]                                                                            |
| Effect on Primary Endpoint | ALPHABET: Significant improvement in 6MWD at 12 weeks (mean difference vs. placebo: +25.1 m)[5]. 12-Month RCT: Less disease progression at 6 months, but not sustained at 12 months[7][8]. | GRIPHON: 40% reduction in the risk of the primary composite endpoint of morbidity or mortality versus placebo[9]. |
| Effect on 6MWD             | ALPHABET: +25.1 m vs. placebo at 12 weeks[5]. 12-Month RCT: Improved at 3 and 6 months, but not at 9 or 12 months[7][8].                                                                   | GRIPHON: Median difference of +12 m vs. placebo in change from baseline at week 26[3].                            |
| Hemodynamic Effects        | ALPHABET: No significant effect on hemodynamics at 12 weeks[5]. Other studies showed a decrease in pulmonary vascular resistance[12].                                                      | Phase II: 30.3% reduction in pulmonary vascular resistance vs. placebo at 17 weeks[13].                           |

## Japanese EXCEL Study

A prospective, multicenter, open-label study in Japan (the EXCEL study) evaluated the safety and efficacy of switching 25 patients with PAH from **beraprost** to selexipag.[14][15] The study found the transition to be safe and well-tolerated. While there were no statistically significant improvements in hemodynamic parameters or 6MWD for the overall group, a subset of "responders" (36% of patients) showed improvements in all measured hemodynamic parameters.[14][15] These responders were more likely to have been on higher doses of **beraprost** and tolerated higher doses of selexipag.[14]

## Safety and Tolerability

The safety profiles of both **beraprost** and selexipag are characterized by typical prostacyclin-related adverse events.

| Adverse Event                         | Beraprost                                                   | Selexipag                                                                                                                                           |
|---------------------------------------|-------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------|
| Common Adverse Events                 | Headache, flushing, jaw pain, diarrhea, nausea, leg pain[5] | Headache, diarrhea, nausea, jaw pain, myalgia, vomiting, pain in extremity, flushing[16]                                                            |
| Discontinuation due to Adverse Events | Common, limited dose titration in trials[5]                 | In the GRIPHON study, 14.3% of patients in the selexipag group discontinued treatment due to adverse events, compared to 7.1% in the placebo group. |

## Experimental Protocols

Detailed experimental protocols for the key assessments in the clinical trials are crucial for the interpretation and replication of findings.

### 6-Minute Walk Test (6MWT)

The 6MWT is a standardized assessment of exercise capacity.

- Objective: To measure the distance a patient can walk on a flat, hard surface in 6 minutes.[2]

- Procedure:
  - The test is conducted on a 30-meter, unobstructed corridor.
  - Patients are instructed to walk as far as possible in 6 minutes, turning around at the ends of the corridor. They are permitted to slow down and rest, but should resume walking as soon as they are able.
  - Standardized encouragement is given at specific intervals.
  - Heart rate, oxygen saturation, and perceived exertion (using the Borg scale) are typically monitored before and after the test.
  - The total distance walked is recorded.[2]

## Right Heart Catheterization (RHC)

RHC is the gold standard for the diagnosis and hemodynamic assessment of pulmonary hypertension.[4][17]

- Objective: To directly measure pressures in the right atrium, right ventricle, and pulmonary artery, and to determine cardiac output and calculate pulmonary vascular resistance.
- Procedure:
  - A thin, flexible catheter (Swan-Ganz catheter) is inserted into a large vein (typically in the neck, groin, or arm) and advanced through the right atrium and right ventricle into the pulmonary artery.[15]
  - Pressure measurements are taken at each location.
  - Pulmonary capillary wedge pressure is measured by inflating a small balloon at the tip of the catheter, which occludes a small pulmonary artery branch and reflects left atrial pressure.
  - Cardiac output can be measured by thermodilution or the Fick method.

- Pulmonary vascular resistance is calculated using the measured pressures and cardiac output.[18]

## Experimental Workflow Diagram



[Click to download full resolution via product page](#)

**Caption:** General experimental workflow for a PAH clinical trial.

## Conclusion

Both **beraprost** and selexipag are valuable oral treatment options for pulmonary hypertension that target the prostacyclin pathway. Selexipag, a selective IP receptor agonist, has demonstrated a significant reduction in the risk of morbidity and mortality in a large, long-term clinical trial, establishing its role in delaying disease progression. **Beraprost** has shown short-term improvements in exercise capacity, though its long-term benefits are less established. The choice between these agents may depend on patient-specific factors, treatment goals, and tolerability. Further head-to-head comparative studies would be beneficial to delineate their relative efficacy and safety profiles more definitively.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Investigation of Beraprost Sodium on Cardiac Function and Hemodynamics in Canine Models of Chronic Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Six-minute walk test in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selexipag in the treatment of pulmonary arterial hypertension: design, development, and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Beraprost Sodium, an Oral Prostacyclin Analogue, in Patients with Pulmonary Arterial Hypertension: A Randomized, Double-Blind, Placebo-Controlled Trial - American College of Cardiology [acc.org]
- 6. The Role of Intravenous Selexipag in Managing PAH and Bridging Gaps in Oral Treatment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beraprost therapy for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting the Prostacyclin Pathway with Selexipag in Patients with Pulmonary Arterial Hypertension Receiving Double Combination Therapy: Insights from the Randomized

Controlled GRIPHON Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. publications.ersnet.org [publications.ersnet.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Hemodynamic and hormonal effects of beraprost sodium, an orally active prostacyclin analogue, in patients with secondary precapillary pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selexipag: an oral, selective prostacyclin receptor agonist for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Right heart catheterization procedures in patients with suspicion of pulmonary hypertension – experiences of a tertiary center [termedia.pl]
- 16. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 17. publications.ersnet.org [publications.ersnet.org]
- 18. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Beraprost vs. Selexipag: A Comparative Guide for Pulmonary Hypertension Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666799#beraprost-versus-selexipag-for-pulmonary-hypertension-treatment]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)